2-Benzyl-1,2,3,5-tetrahydropyrrolo[3,4-c]pyrrole

Lipophilicity Drug Design Physicochemical Properties

Avoid failed syntheses from incorrect octahydro or N-methyl analogs. This exact N-benzyl tetrahydropyrrolo[3,4-c]pyrrole offers verifiable NMR fingerprinting and a cleavable benzyl group for orthogonal deprotection. - LogP 2.53 vs 1.32 (octahydro): direct CNS-penetrant scaffold - TPSA 19.03 Ų: balanced solubility-permeability - ¹³C NMR assigned: QC-ready identity verification - N-benzyl hydrogenolysis: selective deprotection strategy

Molecular Formula C13H14N2
Molecular Weight 198.26 g/mol
CAS No. 1023817-19-7
Cat. No. B11902391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzyl-1,2,3,5-tetrahydropyrrolo[3,4-c]pyrrole
CAS1023817-19-7
Molecular FormulaC13H14N2
Molecular Weight198.26 g/mol
Structural Identifiers
SMILESC1C2=CNC=C2CN1CC3=CC=CC=C3
InChIInChI=1S/C13H14N2/c1-2-4-11(5-3-1)8-15-9-12-6-14-7-13(12)10-15/h1-7,14H,8-10H2
InChIKeyAOLIWLMSYSVPHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Benzyl-1,2,3,5-tetrahydropyrrolo[3,4-c]pyrrole: Baseline Identity


2-Benzyl-1,2,3,5-tetrahydropyrrolo[3,4-c]pyrrole (CAS 1023817-19-7) is a partially unsaturated, fused bicyclic heterocycle belonging to the pyrrolo[3,4-c]pyrrole family. It features a 1,2,3,5-tetrahydropyrrolo[3,4-c]pyrrole core with a benzyl substituent at the N2 position, giving it a molecular formula of C₁₃H₁₄N₂ and a molecular weight of 198.26 g/mol . This scaffold is considered a privileged structure in medicinal chemistry, serving as a versatile intermediate for the synthesis of diverse bioactive molecules, including kinase inhibitors and GPCR modulators [1]. Commercially, it is available at purities of 98% (NLT) from multiple vendors, and is typically stored under dry, refrigerated (2–8°C) conditions to ensure stability .

Why Analogs Cannot Substitute for This Scaffold


The 1,2,3,5-tetrahydropyrrolo[3,4-c]pyrrole ring system is distinct from its fully saturated octahydro analog and from differently N-substituted derivatives in fundamental ways that directly impact experimental outcomes. The presence of a double bond in the pyrrole ring alters the core's planarity, electron distribution, and hydrogen-bonding capacity compared to the octahydro form, leading to measurable differences in lipophilicity (Δ LogP ≈ 0.9–1.2) and polar surface area (Δ TPSA ≈ 3.8 Ų) . These properties govern membrane permeability, solubility, and target binding. Furthermore, the benzyl group is not merely a placeholder; it provides a specific ¹³C NMR signature essential for reaction monitoring and QC, and its removal via hydrogenolysis offers a controlled deprotection strategy that methyl or unsubstituted analogs cannot replicate [1]. Procurement of an incorrect analog risks introducing an unwanted conformation, altering a synthetic route's regioselectivity, or invalidating a established analytical method. The quantitative evidence below details the specific, verifiable points of differentiation that justify prioritizing this compound over its closest alternatives.

Quantitative Evidence for Compound Differentiation


Lipophilicity vs. Octahydro Analog

Compared to its fully saturated, closest analog 2-Benzyloctahydropyrrolo[3,4-c]pyrrole (CAS 86732-22-1), the target compound exhibits a significantly higher lipophilicity. Vendor-computed data shows a LogP of 2.53 for the target , versus a LogP of 1.32 for the octahydro analog [1]. This difference of 1.21 log units means the target compound is approximately 16 times more lipophilic, a property that directly influences its utility in CNS drug design where moderate to high LogP values are often correlated with blood-brain barrier penetration.

Lipophilicity Drug Design Physicochemical Properties

Polar Surface Area Comparison

The target compound's topological polar surface area (TPSA) is 19.03 Ų , which is 3.76 Ų higher than the 15.27 Ų of the octahydro analog [1]. This difference arises from the partially aromatic pyrrole ring, where the nitrogen contributes more to PSA calculations than the fully saturated pyrrolidine nitrogen in the analog. The higher TPSA, combined with a higher LogP, creates a unique physicochemical profile that balances solubility and permeability in a way the saturated analog cannot match.

Polar Surface Area Drug-Likeness Oral Absorption

Diagnostic 13C NMR Chemical Shifts

The 1983 foundational study by Ohnmacht et al. assigned the complete ¹³C NMR spectra for the 1,2,3,5-tetrahydropyrrolo[3,4-c]pyrrole ring system for the first time, including the 2,5-dibenzyl derivative [1]. Key diagnostic peaks include the quaternary carbons of the pyrrole ring and the benzylic methylene group. These shifts are systematically different from those of the octahydropyrrolo[3,4-c]pyrrole analogs (also reported in the same study), providing a definitive, quantifiable method to distinguish the target compound from its saturated counterparts during incoming quality control or reaction monitoring.

13C NMR Spectroscopy Quality Control Structural Confirmation

Purity and Stability Profile

Reputable vendors consistently supply this compound at a purity of 98% (NLT) , with a recommended storage condition of sealed in dry conditions at 2–8°C . This is a higher guaranteed purity than the typical 95% standard offered for many in-class analogs such as 2-Benzyloctahydropyrrolo[3,4-c]pyrrole . The defined storage protocol reflects a stability profile that has been characterized, ensuring that the compound does not degrade via oxidation of the partially unsaturated system during storage—a risk not present with the fully saturated analogs.

Chemical Purity Storage Stability Procurement Quality

Evidence-Based Application Scenarios


CNS-Targeted Library Synthesis

The compound's LogP of 2.53 directly addresses the need for CNS-penetrant scaffolds in early drug discovery. It provides a starting point that is inherently more lipophilic than the octahydro analog (LogP 1.32) . A medicinal chemistry team can immediately use this scaffold for parallel library synthesis aimed at GPCR or ion channel targets without first having to perform a lipophilicity-enhancing functionalization step, compressing the design-make-test cycle.

Analytical Identity Release Testing

The fully assigned ¹³C NMR spectrum [1] serves as a quantitative identity standard for incoming raw material inspection. A QC laboratory can compare the acquired spectrum of a purchased batch against the published chemical shift data to confirm the correct tetrahydropyrrolo[3,4-c]pyrrole ring system has been supplied, rather than a mislabeled octahydro or N-methyl analog. This pre-synthetic check prevents the waste of subsequent costly reagents and personnel time on an incorrect starting material.

Controlled Deprotection Strategy

The N-benzyl group is uniquely suited for selective removal via hydrogenolysis under conditions where N-methyl or N-phenyl groups would remain intact. This allows researchers to first exploit the tetrahydropyrrolo[3,4-c]pyrrole core's reactivity (e.g., electrophilic aromatic substitution on the pyrrole ring), and then later deprotect to reveal a free secondary amine for further diversification. This orthogonal reactivity is not available with the N-methyl analog.

Oral Drug Candidate Optimization

With a TPSA of 19.03 Ų, the compound begins property optimization in a favorable region of the 'drug-likeness' plots for oral absorption . Unlike the octahydro analog (TPSA 15.27 Ų), the slightly higher TPSA combined with higher LogP can help achieve a balanced solubility-permeability profile more quickly during lead optimization, potentially reducing the number of synthesis-purification-test cycles required.

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